molecular formula C11H14F2N2O B2413450 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine CAS No. 1096836-96-2

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine

Cat. No. B2413450
CAS RN: 1096836-96-2
M. Wt: 228.243
InChI Key: YOGNIRLYJFDRBP-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, also known as DFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DFMPA is a synthetic molecule that belongs to the class of pyrrolidine compounds and is commonly used as a research tool to investigate the mechanism of action of various drugs.

Scientific Research Applications

Reactivity and Isomerization

  • Enamines of similar structures to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been shown to exist as mixtures of isomers, which vary with the nature of the amine group. This isomeric behavior influences their reactivity and is controlled by factors like steric hindrance and charge delocalization. These enamines are resistant to C-alkylation due to steric hindrance and stabilizing delocalization (Ham & Leeming, 1969).

As MCH-R1 Antagonists

  • Derivatives of similar amines have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists. One compound exhibited significant in vivo efficacy in rats, demonstrating the potential therapeutic applications of such compounds (Huang et al., 2005).

Catalytic Applications

  • Amines based on structures related to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine have been found to catalyze the epoxidation of alkenes, showing significant asymmetric induction. This suggests their potential use in catalysis, specifically in oxidation reactions (Aggarwal et al., 2003).

Chemical Synthesis

  • Such amines are key intermediates in the synthesis of complex molecules like antibiotics. Their synthesis involves steps like asymmetric Michael addition and stereoselective alkylation, highlighting their importance in synthetic organic chemistry (Fleck et al., 2003).

Redox-Annulation

  • Cyclic amines, including those structurally related to 1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine, undergo redox-annulations with α,β-unsaturated carbonyl compounds. This process yields ring-fused pyrrolines, indicating potential applications in the synthesis of complex organic structures (Kang et al., 2015).

Coordination Chemistry

  • In coordination chemistry, complexes involving similar cyclic amines have been synthesized and characterized. These studies contribute to the understanding of molecular structures and hydrogen-bonding interactions in coordination compounds (Amirnasr et al., 2002).

properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-6-5-8(14)7-15/h1-4,8,11H,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNIRLYJFDRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine

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